

# Sik-IN-1 off-target effects and how to control for them

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## Compound of Interest

Compound Name: Sik-IN-1

Cat. No.: B12383065

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## Sik-IN-1 Technical Support Center

Welcome to the technical support resource for researchers using **Sik-IN-1**. This guide provides answers to frequently asked questions, troubleshooting strategies for potential off-target effects, and detailed experimental protocols to ensure the validity and reproducibility of your results.

## Frequently Asked Questions (FAQs)

Q1: What is **Sik-IN-1** and what is its reported potency?

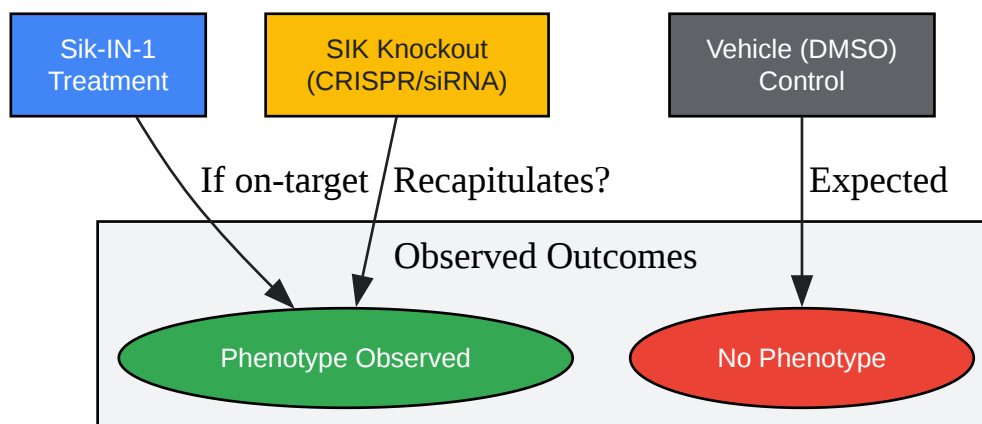
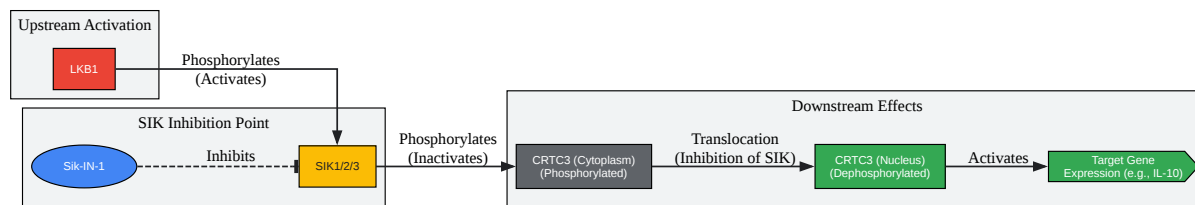
**Sik-IN-1** is a potent small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3. These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and are key regulators in various physiological processes, including metabolism and inflammation. **Sik-IN-1** has been shown to inhibit all three SIK isoforms in the low nanomolar range. In human macrophages, it effectively inhibits the release of the pro-inflammatory cytokine TNF $\alpha$  and stimulates the release of the anti-inflammatory cytokine IL-10.

Data Summary: **Sik-IN-1** In Vitro Potency

Target	IC <sub>50</sub> (nM)	Cellular Effect (Human Macrophages)	IC <sub>50</sub> / EC <sub>50</sub> (nM)
SIK1	0.1	TNF $\alpha$ Release Inhibition	0.5
SIK2	0.4	IL-10 Release Stimulation	4.0
SIK3	1.5		
Data sourced from MedchemExpress.			

Q2: How does **Sik-IN-1** work? What is the primary signaling pathway?

**Sik-IN-1** functions by blocking the catalytic activity of SIK enzymes. SIKs are activated by the upstream kinase LKB1. A primary function of active SIKs is to phosphorylate and inactivate transcriptional co-activators, most notably the CREB-Regulated Transcription Coactivators (CRTC). Phosphorylated CRTCs are sequestered in the cytoplasm. By inhibiting SIKs, **Sik-IN-1** prevents CRTC phosphorylation, leading to CRTC translocation into the nucleus, where it co-activates CREB and induces the expression of target genes, such as IL-10.





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